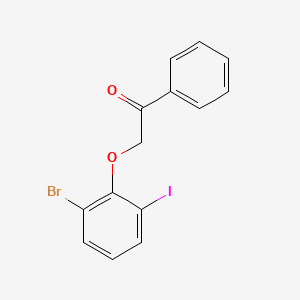
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, is a synthetic organic compound characterized by the presence of bromine and iodine atoms attached to a phenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, typically involves multi-step organic reactions. One possible route could include the halogenation of a phenoxy derivative followed by coupling reactions to introduce the ethanone and phenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scalable processes that ensure consistent quality and cost-effectiveness. This could include continuous flow reactions, use of automated reactors, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents might include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2-(2-chloro-6-iodophenoxy)-1-phenyl-
- Ethanone, 2-(2-bromo-6-fluorophenoxy)-1-phenyl-
- Ethanone, 2-(2-bromo-6-chlorophenoxy)-1-phenyl-
Uniqueness
Ethanone, 2-(2-bromo-6-iodophenoxy)-1-phenyl-, is unique due to the specific combination of bromine and iodine atoms, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
918305-17-6 |
|---|---|
Fórmula molecular |
C14H10BrIO2 |
Peso molecular |
417.04 g/mol |
Nombre IUPAC |
2-(2-bromo-6-iodophenoxy)-1-phenylethanone |
InChI |
InChI=1S/C14H10BrIO2/c15-11-7-4-8-12(16)14(11)18-9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
PHJIRBCRLVLOMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC2=C(C=CC=C2I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)

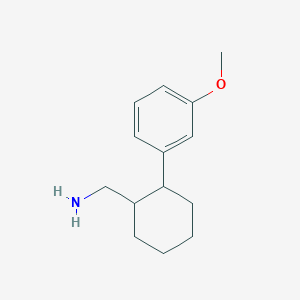
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
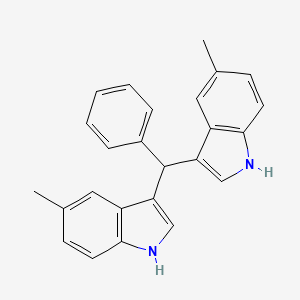

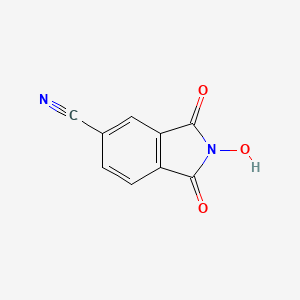
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
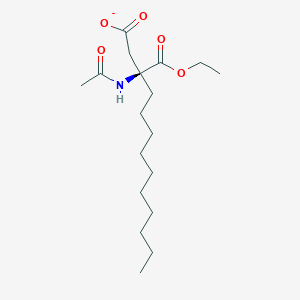
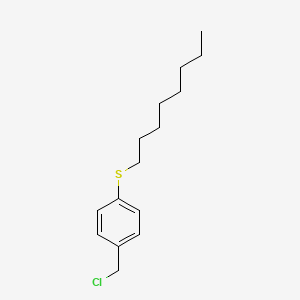
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
